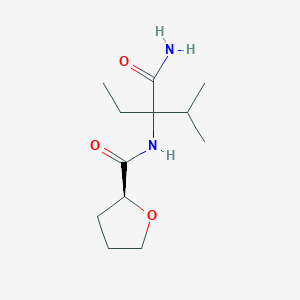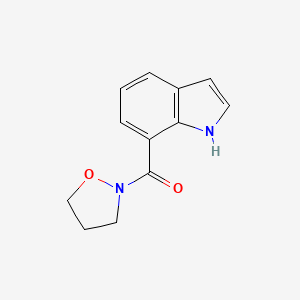
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide, also known as MFTC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MFTC belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been found to reduce inflammation and oxidative stress in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various cancer cells, and more research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. This compound has shown promising results in reducing inflammation and oxidative stress, and more research is needed to determine its potential for treating various inflammatory diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide can be synthesized through a multistep process, starting with the reaction of 2-acetylfuran and 2-bromoethanol to form 2-(2-hydroxyethyl)furan. The resulting compound is then reacted with thionyl chloride to form 2-chloroethylfuran, which is further reacted with thiophene-2-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential as an antioxidant and antimicrobial agent.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-9-3-4-11(19-9)12-5-6-13(20-12)14(17)15-7-10(16)8-18-2/h3-6,10,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACVITLCRVUNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(S2)C(=O)NCC(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![N,N-dimethyl-3-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]butanamide](/img/structure/B7648350.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)

![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
